

Acetalin-2: A Novel Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetalin-2

Cat. No.: B15616293

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Executive Summary

Acetalin-2 is an investigational, orally bioavailable small molecule that demonstrates high potency and selectivity as an inhibitor of the novel serine/threonine kinase, Apoptosis-Inducing Kinase 1 (AIK1). Overexpression of AIK1 has been identified as a key driver in a subset of non-small cell lung cancers (NSCLC), where it promotes tumor cell proliferation and survival by suppressing pro-apoptotic signaling. **Acetalin-2** acts as an ATP-competitive inhibitor of AIK1, leading to the reactivation of the intrinsic apoptotic cascade in cancer cells. This document provides a comprehensive overview of the preclinical data supporting the potential therapeutic application of **Acetalin-2** in AIK1-positive NSCLC, including its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **Acetalin-2**.

Table 1: In Vitro Potency and Selectivity of **Acetalin-2**

| Parameter | Value | Description |
|----------------------|------------|--|
| AIK1 IC50 | 5.2 nM | Half-maximal inhibitory concentration against recombinant human AIK1. |
| Cellular IC50 (H460) | 25.8 nM | Half-maximal inhibitory concentration in the AIK1-positive H460 NSCLC cell line. |
| Kinase Selectivity | >1000-fold | Selectivity for AIK1 over a panel of 300 other human kinases. |
| ATP Ki | 3.1 nM | Competitive inhibition constant with respect to ATP. |

Table 2: Pharmacokinetic Properties of **Acetalin-2** in Murine Models

| Parameter | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
|---------------------|-----------------|-----------------------|
| Tmax (h) | 1.5 | N/A |
| Cmax (ng/mL) | 850 | 1200 |
| AUC0-inf (ng·h/mL) | 4250 | 2100 |
| Bioavailability (%) | 81 | N/A |
| t1/2 (h) | 6.2 | 5.8 |

Table 3: In Vivo Efficacy in H460 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
|-----------------|---------------------------|-----------------------------|
| Vehicle Control | 0 | 0 |
| Acetalin-2 | 10 | 45 |
| Acetalin-2 | 30 | 88 |

Key Experimental Protocols

ALK1 Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Acetalin-2** against recombinant ALK1.
- Methodology:
 - Recombinant human ALK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.
 - **Acetalin-2** is serially diluted and added to the wells, followed by a 60-minute incubation at room temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization reader.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

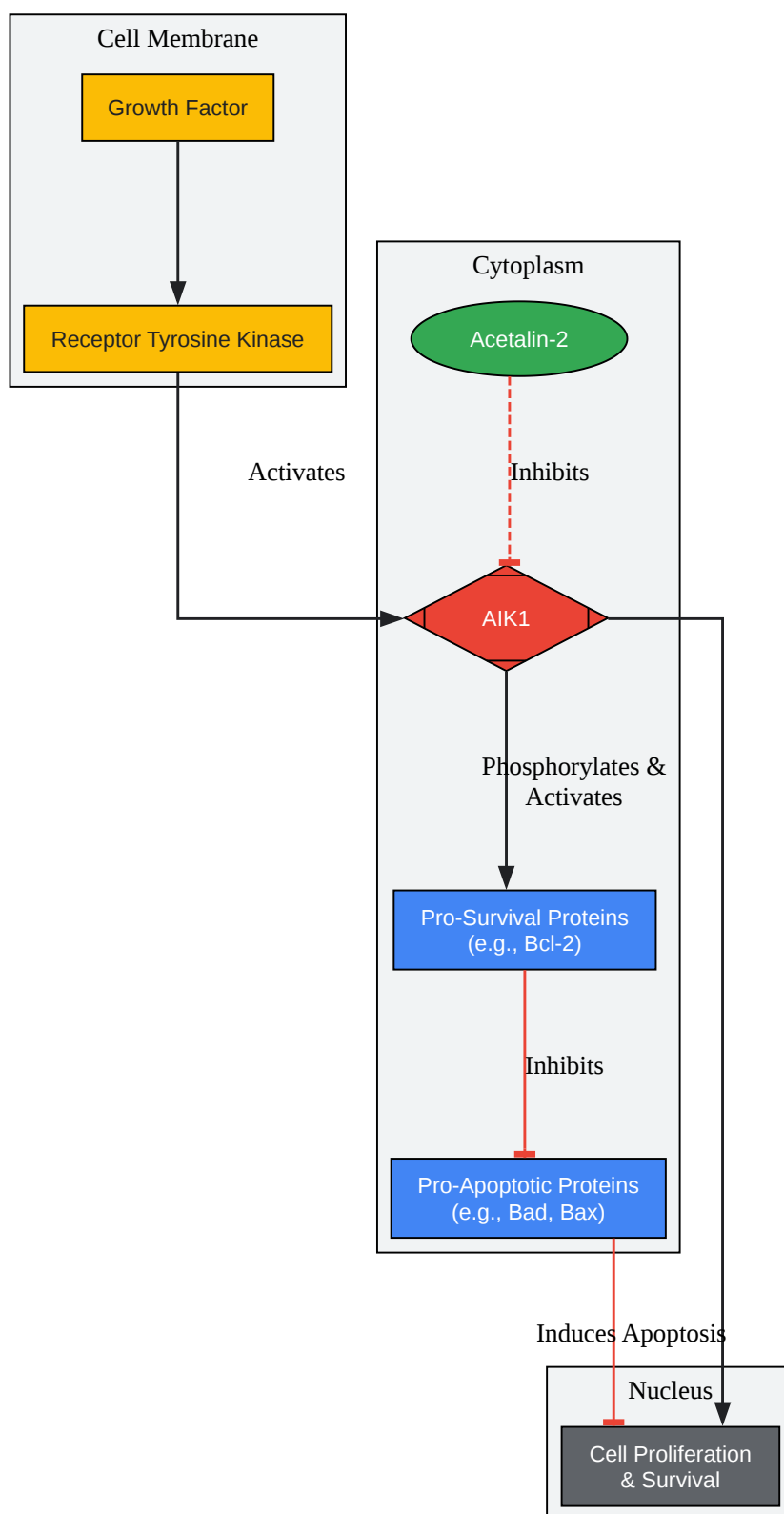
Cellular Proliferation Assay

- Objective: To assess the anti-proliferative effect of **Acetalin-2** on ALK1-positive cancer cells.
- Methodology:
 - H460 cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of **Acetalin-2** or vehicle control for 72 hours.
 - Cell viability is measured using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.
 - Fluorescence is read on a plate reader, and the data is normalized to the vehicle control to determine the IC50.

Murine Xenograft Model

- Objective: To evaluate the in vivo anti-tumor efficacy of **Acetalin-2**.
- Methodology:
 - Female athymic nude mice are subcutaneously inoculated with H460 cells.
 - When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.
 - **Acetalin-2** is administered orally once daily at the specified doses.
 - Tumor volume and body weight are measured twice weekly.
 - Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Visualizations: Signaling Pathways and Workflows



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Caption: Hypothetical signaling pathway of AIK1 and the inhibitory action of **Acetalin-2**.



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Caption: Preclinical drug discovery workflow for **Acetalin-2**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com